

DBPR112 In Vivo Xenograft Model Guide: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DBPR112, also known as Gozanertinib, is a potent, orally active, irreversible inhibitor of the epidermal growth factor receptor (EGFR).[1][2] It is a furanopyrimidine-based compound that demonstrates significant antitumor efficacy by targeting both wild-type (WT) and mutant forms of EGFR.[2][3] Of particular note is its activity against the L858R/T790M double mutation, which confers resistance to earlier generations of EGFR inhibitors, as well as EGFR and HER2 exon 20 insertion mutations.[1][4] **DBPR112** covalently binds to the ATP-binding site within the kinase domain of EGFR, leading to the inhibition of downstream signaling pathways critical for tumor cell proliferation and survival, namely the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1]

These application notes provide a comprehensive guide for establishing and utilizing in vivo xenograft models to evaluate the efficacy of **DBPR112**. Detailed protocols for xenograft studies using the non-small cell lung cancer (NSCLC) cell lines HCC827 (EGFR exon 19 deletion) and H1975 (EGFR L858R/T790M mutations) are provided.

Quantitative Data Summary

The following tables summarize the key quantitative data for **DBPR112**, including its in vitro inhibitory activity and preclinical pharmacokinetic parameters.



Table 1: In Vitro Inhibitory Activity of **DBPR112**

| Target/Cell Line | Parameter | Value |
|-----------------------------|-----------|---------------|
| EGFR WT | IC50 | 15 nM[2][3] |
| EGFR L858R/T790M | IC50 | 48 nM[2][3] |
| HCC827 (NSCLC) | CC50 | 25 nM[3][5] |
| H1975 (NSCLC) | CC50 | 620 nM[3][5] |
| A431 (Epidermoid Carcinoma) | CC50 | 1.02 μM[3][5] |

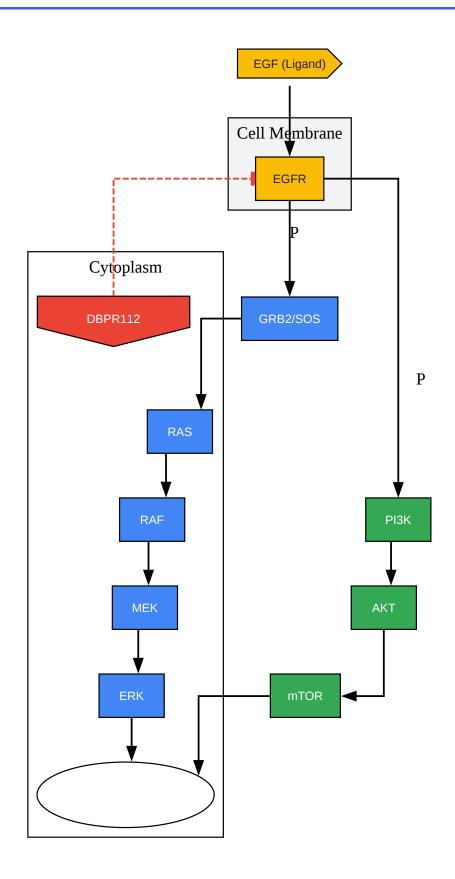
Table 2: Preclinical Pharmacokinetic Parameters of **DBPR112** in Rats (5 mg/kg, IV)

| Parameter | Value |
|------------------------------|-------------------|
| Half-life (T1/2) | 2.3 hours[5] |
| Clearance (CL) | 55.6 mL/min·kg[5] |
| Volume of Distribution (Vss) | 8.6 L/kg[5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway targeted by **DBPR112** and a typical experimental workflow for an in vivo xenograft study.

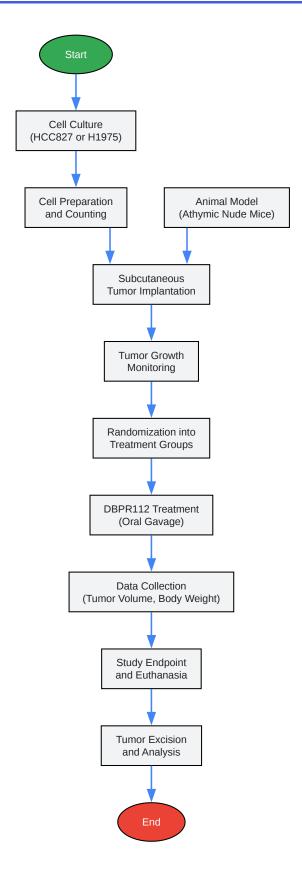




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Caption: EGFR signaling cascade and the inhibitory action of DBPR112.





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Caption: Experimental workflow for a **DBPR112** in vivo xenograft study.



Experimental Protocols

The following are detailed protocols for conducting in vivo xenograft studies with **DBPR112** using HCC827 and H1975 human non-small cell lung cancer cell lines.

Protocol 1: HCC827 Xenograft Model

- 1. Cell Culture
- Cell Line: HCC827 (human NSCLC, EGFR exon 19 deletion).
- Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
- Subculture: Passage cells every 2-3 days to maintain exponential growth.
- 2. Animal Model
- Species: Athymic nude mice (e.g., NU/NU, BALB/c nude), female, 6-8 weeks old.
- Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
- 3. Tumor Implantation
- Cell Preparation:
 - Harvest HCC827 cells during the exponential growth phase.
 - Wash cells with sterile phosphate-buffered saline (PBS).
 - Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
- Implantation:
 - Anesthetize the mice.



- Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
- 4. Tumor Growth Monitoring and Randomization
- Monitoring:
 - Monitor tumor growth every 2-3 days using a digital caliper.
 - Calculate tumor volume using the formula: Volume = (length × width²) / 2.
- Randomization:
 - When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
- 5. **DBPR112** Formulation and Administration
- Formulation Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Preparation: Prepare the formulation fresh daily.
- Dosing: 20-50 mg/kg, administered orally (p.o.) via gavage.[5]
- Dosing Schedule: Once daily, 5 days per week for 2 consecutive weeks.[5]
- 6. Efficacy Evaluation and Endpoint
- Measurements: Measure tumor volume and body weight every 2-3 days.
- Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after the final dose.
- Analysis:
 - Euthanize the mice.
 - Excise the tumors and measure their final weight.



Calculate the tumor growth inhibition (TGI).

Protocol 2: H1975 Xenograft Model

- 1. Cell Culture
- Cell Line: NCI-H1975 (human NSCLC, EGFR L858R/T790M mutations).
- Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 1% penicillinstreptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
- Subculture: Maintain cells in exponential growth.
- 2. Animal Model
- Species: Athymic nude mice (e.g., NU/NU, BALB/c nude), female, 6-8 weeks old.
- Acclimatization: Minimum one-week acclimatization period.
- 3. Tumor Implantation
- · Cell Preparation:
 - Harvest H1975 cells and wash with sterile PBS.
 - Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel. The cell concentration should be adjusted to deliver 1 x 10⁷ cells per injection volume.
- Implantation:
 - Under anesthesia, subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
- 4. Tumor Growth Monitoring and Randomization
- Monitoring:



- Measure tumor dimensions every 2-3 days.
- Calculate tumor volume: Volume = (length × width²) / 2.
- Randomization:
 - Group the animals when the mean tumor volume is between 100-150 mm³.
- 5. **DBPR112** Formulation and Administration
- Formulation Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
- · Preparation: Prepare the dosing solution fresh daily.
- Dosing: 50 mg/kg, administered orally (p.o.) via gavage.[5]
- Dosing Schedule: Once daily for 15 consecutive days.
- 6. Efficacy Evaluation and Endpoint
- Measurements: Record tumor volumes and body weights regularly.
- Endpoint: Terminate the study based on tumor burden in the control group or at the end of the treatment period.
- Analysis:
 - At necropsy, excise and weigh the tumors.
 - A significant antitumor effect was previously observed with a mean tumor growth inhibition of 34% in this model.[5]
 - Optional: Collect tumor tissue for pharmacodynamic biomarker analysis (e.g., Western blot for phosphorylated EGFR).

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